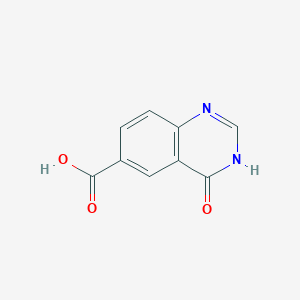

3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-3H-quinazoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARFZQDQEUGANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955570 | |

| Record name | 4-Hydroxyquinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33986-75-3 | |

| Record name | 4-Hydroxyquinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3,4-dihydro-4-oxoquinazoline-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinazoline scaffold is a privileged structure, appearing in numerous biologically active molecules.[1] This document details the core chemical principles, strategic considerations, and step-by-step methodologies for the synthesis of this specific derivative, with a focus on providing actionable insights for laboratory and process development applications.

Introduction: The Significance of the Quinazolinone Core

The quinazolin-4(3H)-one skeleton is a cornerstone in the architecture of pharmacologically active compounds, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The presence of the carboxylic acid moiety at the 6-position of the 3,4-dihydro-4-oxoquinazoline ring system offers a valuable handle for further chemical modification, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide will focus on the practical synthesis of this key intermediate.

Core Synthesis Strategy: Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves a retrosynthetic disconnection of the quinazolinone ring. The most common and strategically sound approach is the cyclization of a suitably substituted anthranilic acid derivative. This leads to the identification of the key starting material: 2-aminoterephthalic acid (2-amino-1,4-benzenedicarboxylic acid).

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway: From 2-Aminoterephthalic Acid

The most direct and widely applicable method for the synthesis of this compound involves the reaction of 2-aminoterephthalic acid with a suitable one-carbon source, such as formamide or triethyl orthoformate, to construct the pyrimidine ring.

Synthesis of the Key Starting Material: 2-Aminoterephthalic Acid

The availability of 2-aminoterephthalic acid is crucial for this synthetic route. While commercially available, its synthesis from more common starting materials is often necessary. A common laboratory-scale preparation involves the nitration of terephthalic acid followed by reduction of the nitro group.

Experimental Protocol: Synthesis of 2-Aminoterephthalic Acid

-

Nitration of Terephthalic Acid:

-

In a flask equipped with a stirrer and a dropping funnel, carefully add terephthalic acid to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature (typically below 10 °C).

-

After the addition is complete, the reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

-

The reaction is then quenched by pouring it onto crushed ice, leading to the precipitation of 2-nitroterephthalic acid.

-

The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization.

-

-

Reduction of 2-Nitroterephthalic Acid:

-

The 2-nitroterephthalic acid is suspended in a suitable solvent, such as ethanol or methanol.

-

A reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or a metal-acid system like tin and hydrochloric acid, is introduced.

-

The reaction is monitored until the complete disappearance of the starting material.

-

Upon completion, the catalyst is filtered off (in the case of catalytic hydrogenation), and the solvent is removed under reduced pressure.

-

The resulting 2-aminoterephthalic acid is then isolated and purified, often by recrystallization.

-

Cyclization to Form the Quinazolinone Ring

With the key starting material in hand, the final cyclization step can be performed. The use of formamide is a classic and effective method.

Caption: Reaction scheme for the synthesis of the target molecule from 2-aminoterephthalic acid.

Experimental Protocol: Synthesis of this compound

-

A mixture of 2-aminoterephthalic acid and an excess of formamide is heated to a temperature typically ranging from 120 to 150 °C.

-

The reaction is maintained at this temperature for several hours, during which the formation of the quinazolinone ring occurs with the evolution of ammonia.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess formamide is removed under reduced pressure or by dilution with water followed by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water, to yield pure this compound.

Table 1: Summary of Reaction Conditions and Expected Yields

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |

| Nitration | Terephthalic acid, H₂SO₄, HNO₃ | - | < 10 | 2-4 | 70-85 |

| Reduction | 2-Nitroterephthalic acid, H₂, Pd/C | Ethanol | Room Temperature | 4-8 | 85-95 |

| Cyclization | 2-Aminoterephthalic acid, Formamide | - | 120-150 | 3-6 | 60-75 |

Alternative Synthetic Approaches

While the pathway from 2-aminoterephthalic acid is the most direct, other strategies can be employed, particularly if the starting materials are more readily available or if specific substitution patterns are desired.

Synthesis from Isatoic Anhydride Derivatives

Isatoic anhydrides are versatile precursors for the synthesis of quinazolinones.[3][4] A potential route to the target molecule could involve the synthesis of a 6-carboxy-substituted isatoic anhydride. This intermediate could then be reacted with a suitable nitrogen source to form the quinazolinone.

Caption: Conceptual pathway from a 6-carboxy-isatoic anhydride derivative.

Multi-component Reactions

Modern synthetic organic chemistry often utilizes multi-component reactions (MCRs) to build molecular complexity in a single step.[5] A three-component reaction involving an anthranilate derivative, an orthoformate, and an amine could potentially be adapted to synthesize the target molecule, provided a suitable anthranilate with a carboxylic acid at the 5-position is available.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process, with the most reliable route proceeding through the cyclization of 2-aminoterephthalic acid. The choice of synthetic pathway will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the need for further derivatization. The carboxylic acid functionality at the 6-position provides a versatile platform for the development of new chemical entities with potential therapeutic applications, making the synthesis of this compound a critical step in many drug discovery programs.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]]

-

Al-Suwaidan, I. A., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Molecules, 23(5), 1122.[6]

-

Chen, J., et al. (2014). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. The Journal of Organic Chemistry, 79(12), 5783-5789.[7]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]]

-

Wang, Y., et al. (2022). One-Pot Synthesis of Quinazoline-4(3H)-ones through Electrochemically Induced Three-Component Cyclization. The Journal of Organic Chemistry, 87(20), 13627-13636.[3]

-

ResearchGate. (n.d.). Synthesis of 3,4 dihydro-4-oxaquinazoline. Retrieved from [Link]1]

-

ResearchGate. (n.d.). General routes of synthesis of quinazolin-4(3H)-one. Retrieved from [Link]4]

-

Kim, J., & Lee, S. (2018). A highly efficient and straightforward one-pot synthesis of diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 83(15), 8475-8485.[5]

-

SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Retrieved from [Link]2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Foreword: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system represents a "privileged structure" in medicinal chemistry, celebrated for its versatile biological activities and synthetic accessibility.[1] Consisting of a fused benzene and pyrimidine ring, this heterocyclic scaffold is the foundation for a multitude of natural alkaloids and synthetic compounds with potent pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] The clinical success of drugs like gefitinib and erlotinib underscores the therapeutic significance of this molecular framework.[3][4] This guide focuses on a key derivative, 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid (also known as 4-Oxo-3,4-dihydroquinazoline-6-carboxylic acid), a vital intermediate and a molecule of interest for developing next-generation therapeutics. Understanding its fundamental physicochemical properties is a critical prerequisite for its effective application in research and drug development.

Molecular Identity and Core Properties

This compound is a bicyclic heterocyclic compound. The structure features a quinazolinone core with a carboxylic acid functional group at the 6-position of the benzene ring. This carboxylic acid moiety significantly influences the molecule's solubility, acidity, and potential for forming salts and esters, making it a versatile building block.[5][6]

| Property | Value | Source |

| IUPAC Name | 4-oxo-3H-quinazoline-6-carboxylic acid | [7] |

| CAS Number | 33986-75-3 | [8] |

| Molecular Formula | C₉H₆N₂O₃ | [8] |

| Molecular Weight | 190.16 g/mol | [8] |

| Monoisotopic Mass | 190.03784 Da | [7] |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)C(=O)NC=N2 | [7] |

| InChIKey | WARFZQDQEUGANF-UHFFFAOYSA-N | [7] |

Synthesis Pathway: The Niementowski Reaction

A common and historically significant route to synthesizing 4-oxo-3,4-dihydroquinazolines is the Niementowski reaction.[9] This method involves the condensation of an anthranilic acid derivative with an amide. For the target molecule, this would typically involve the reaction of 4-aminobenzoic acid with formamide.

Caption: General synthesis workflow via the Niementowski reaction.

This method is valued for its relative simplicity and use of accessible starting materials. The reaction proceeds via an initial acylation of the amino group of the anthranilic acid, followed by an intramolecular cyclization and dehydration to form the stable quinazolinone ring.

Spectroscopic and Analytical Characterization

A comprehensive understanding of a molecule's structure and purity requires a multi-technique analytical approach. The following sections detail the expected spectroscopic signatures and chromatographic behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the molecular structure. The expected chemical shifts are influenced by the aromatic system and the electron-withdrawing nature of the carbonyl and carboxyl groups.

-

¹H NMR: Protons on the aromatic ring will appear in the downfield region (typically 7.0-8.5 ppm). The N-H proton of the pyrimidine ring is expected to be a broad singlet, often further downfield. The carboxylic acid proton (-COOH) is characteristically found at a very high chemical shift, often >10-12 ppm, and its peak may be broad.[10]

-

¹³C NMR: The carbonyl carbon of the quinazolinone ring and the carboxyl carbon will have the highest chemical shifts, typically in the 165-185 ppm range.[10] Aromatic carbons will resonate between 110-150 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of this molecule is dominated by absorptions from the carboxylic acid and the cyclic amide (lactam) moieties.

| Functional Group | Characteristic Absorption (cm⁻¹) | Comments |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | This broadness is due to hydrogen-bonded dimers and often overlaps with C-H stretches.[10][11] |

| C=O Stretch (Quinazolinone) | ~1680 - 1650 | The carbonyl of the cyclic amide. |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | An intense band, its position depends on hydrogen bonding.[11] |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Part of the carboxylic acid signature.[11] |

| Aromatic C=C Stretches | ~1600, ~1475 | Multiple bands are expected in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would be the method of choice.

-

Expected [M+H]⁺: 191.0451 m/z

-

Expected [M-H]⁻: 189.0306 m/z[7]

Fragmentation patterns can also provide structural information. Common fragmentation would involve the loss of H₂O, CO, and CO₂ from the parent ion.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates and active ingredients. A validated reverse-phase method is essential for quality control.

Caption: Standard workflow for HPLC purity analysis.

Explanatory Protocol: Reverse-Phase HPLC for Purity

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: The C18 stationary phase provides excellent retention for moderately polar aromatic compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes. Rationale: A gradient is necessary to elute any potential impurities with different polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm. Rationale: The aromatic quinazoline core provides strong UV absorbance at this wavelength.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., DMSO or a mixture of water/acetonitrile) to a concentration of ~0.5-1.0 mg/mL.

-

Analysis: Inject 5-10 µL and integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Key Physicochemical Parameters

These parameters are crucial for formulation development, as they dictate the compound's behavior in solution and its potential for absorption and distribution in biological systems.

Solubility

The presence of both a polar carboxylic acid group and a relatively nonpolar fused aromatic system gives the molecule amphiphilic character.

-

Aqueous Solubility: Expected to be low in neutral water but will increase significantly under basic conditions (pH > pKa) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

-

Organic Solubility: Likely soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[12]

Experimental Protocol: Thermodynamic Solubility Determination

-

Prepare saturated solutions of the compound in various buffers (e.g., pH 2.0, 7.4, 9.0) and solvents.

-

Equilibrate the solutions at a constant temperature (e.g., 25 °C) for 24-48 hours with constant agitation.

-

Filter the solutions to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Acidity Constant (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. This value is critical for predicting solubility at different pH values and for designing salt forms. The predicted pKa for a similar structure, 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid, is approximately 3.74.[13] The pKa of the target molecule is expected to be in a similar range (typically 3.5-4.5 for aromatic carboxylic acids).[14]

Thermal Stability (TGA/DSC)

Thermal analysis provides information on melting point, decomposition temperature, and stability.

-

Differential Scanning Calorimetry (DSC): This technique would reveal the melting point of the compound, which appears as a sharp endothermic peak.[15] Purity can also be inferred from the sharpness of the melting endotherm.

-

Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature. It would indicate the onset temperature of thermal decomposition. For a stable, anhydrous solid, significant weight loss is only expected at high temperatures.[15]

Conclusion for the Drug Developer

This compound is a foundational building block whose physicochemical properties must be rigorously characterized. Its moderate polarity, ionizable carboxylic acid group, and thermal stability make it a tractable intermediate for further synthetic elaboration. The analytical protocols outlined herein provide a robust framework for ensuring the identity, purity, and quality of this compound. A thorough understanding of its solubility, pKa, and spectroscopic signatures is not merely an academic exercise; it is a fundamental requirement for its successful progression through the drug discovery and development pipeline, enabling rational formulation design and ensuring the reliability of biological screening data.

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijirt.org [ijirt.org]

- 4. Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid | 1194374-07-6 [smolecule.com]

- 6. Buy 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | 99066-77-0 [smolecule.com]

- 7. PubChemLite - 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid (C9H6N2O3) [pubchemlite.lcsb.uni.lu]

- 8. 33986-75-3|4-Oxo-3,4-dihydroquinazoline-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Page loading... [guidechem.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid (CAS: 33986-75-3)

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold is a prominent heterocyclic motif that holds a "privileged" status in medicinal chemistry. Its rigid, bicyclic structure provides a versatile framework for the development of a wide array of biologically active molecules.[1][2] This has led to the successful development of numerous FDA-approved drugs for a range of therapeutic areas, including oncology, infectious diseases, and inflammation.[3] 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid, with its carboxylic acid functionality, represents a key building block for the synthesis of more complex and targeted therapeutic agents. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, potential biological activities, and safe handling for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 33986-75-3 | [4] |

| Molecular Formula | C₉H₆N₂O₃ | [5] |

| Molecular Weight | 190.16 g/mol | [5] |

| Appearance | Off-white to light yellow solid (predicted) | Inferred from related compounds |

| Melting Point | >300 °C (decomposes) (predicted) | Inferred from related compounds |

| Solubility | Sparingly soluble in water, soluble in DMSO and DMF (predicted) | Inferred from related compounds |

| pKa | ~3.5-4.5 (carboxylic acid) and ~8-9 (amide N-H) (predicted) | Inferred from related compounds |

Synthesis and Characterization: A Modular Approach

The synthesis of this compound is most effectively achieved through the well-established Niementowski quinazolinone synthesis.[6] This reaction involves the condensation of an anthranilic acid derivative with an amide, providing a direct route to the quinazolinone core.

Conceptual Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound based on the Niementowski reaction.

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocol: Niementowski Synthesis

This protocol describes a general procedure for the synthesis of this compound. Note: This is a representative protocol and may require optimization.

Materials:

-

4-Amino-3-formylbenzoic acid

-

Formamide

-

High-boiling point solvent (e.g., Dowtherm A, optional)

-

Ethanol

-

Deionized water

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-amino-3-formylbenzoic acid (1 equivalent) and an excess of formamide (5-10 equivalents).

-

Heating: Heat the reaction mixture to 120-180 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

-

Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature. A precipitate should form.

-

Isolation: Dilute the cooled reaction mixture with water or ethanol to further precipitate the product. Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid with cold ethanol and then with water to remove unreacted starting materials and impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as DMSO/water or DMF.

-

Drying: Dry the purified product under vacuum at an elevated temperature (e.g., 60-80 °C) to remove residual solvent.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton of the quinazolinone ring, and the carboxylic acid proton. The ¹³C NMR spectrum will show the corresponding carbon signals, including the two carbonyl carbons.[7][8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water containing an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a common method for analyzing quinazolinone derivatives.[9][10][11]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, and the mass spectrum should show the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight of 190.16 g/mol .[12][13][14]

Biological Activity and Mechanism of Action: Targeting the Folate Pathway

Quinazolinone derivatives are well-documented for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][15] A significant body of research points to the inhibition of dihydrofolate reductase (DHFR) as a key mechanism of action for the anticancer and antimicrobial effects of many quinazolinone-based compounds.[7][16][17][18]

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[19] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA.[20] Rapidly proliferating cells, such as cancer cells, have a high demand for these nucleotides, making DHFR an attractive target for chemotherapy.[12] By inhibiting DHFR, quinazolinone derivatives can disrupt DNA synthesis and lead to cell cycle arrest and apoptosis.[17]

Signaling Pathway Diagram: DHFR Inhibition

The following diagram illustrates the role of DHFR in the folate pathway and its inhibition by quinazolinone derivatives.

Caption: Inhibition of the folate pathway by this compound through targeting Dihydrofolate Reductase (DHFR).

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and medicinal chemistry. Its synthesis via the robust Niementowski reaction and its likely biological activity as a DHFR inhibitor make it an attractive starting point for the development of novel therapeutics. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers in the field.

References

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. 33986-75-3|4-Oxo-3,4-dihydroquinazoline-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. This compound [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 13. Quinoline, 4-nitro-, 1-oxide [webbook.nist.gov]

- 14. 5-Nitroquinoline 1-oxide | C9H6N2O3 | CID 82085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, anticancer, and antibacterial evaluation of some quinazolinone-based derivatives as DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quinazolines as inhibitors of dihydrofolate reductase. 4. Classical analogues of folic and isofolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 22. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mak-chem.org [mak-chem.org]

- 24. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide on the Potential Mechanisms of Action of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid

Foreword for the Research Professional

The quinazoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in numerous bioactive compounds and clinically approved drugs.[1][2] Its inherent stability, synthetic tractability, and ability to form key interactions with a multitude of biological targets have cemented its importance in drug discovery.[2] This guide focuses on a specific, yet relatively underexplored member of this family: 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid . While its precise molecular mechanism of action is not yet fully elucidated, the extensive research into structurally related quinazolinones provides a robust framework for postulating and experimentally validating its biological activity.

This document is structured not as a static review, but as a dynamic roadmap for the researcher. It synthesizes the known biological roles of the broader quinazolinone class to propose potential mechanisms for our target compound. More critically, it provides detailed, field-proven experimental workflows designed to systematically investigate, identify, and validate its molecular targets and signaling pathways. Our objective is to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this promising molecule.

Part 1: The Quinazolinone Core - A Landscape of Diverse Biological Activity

The 4(3H)-quinazolinone core is a versatile pharmacophore that has been successfully exploited to target a wide array of enzymes and cellular processes. The diverse biological activities are largely dictated by the nature and position of substituents on the quinazoline ring system.[2] Understanding these established mechanisms is paramount to forming educated hypotheses for the action of this compound.

1.1. Enzyme Inhibition: The Predominant Mechanism

A significant body of research points to enzyme inhibition as the primary mode of action for many quinazolinone derivatives. These compounds have been shown to be effective inhibitors of several key enzyme families:

-

Tyrosine Kinases: The 4-anilinoquinazoline scaffold is famously effective against tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] Drugs such as Gefitinib and Erlotinib are prime examples. The quinazoline core typically acts as a scaffold, positioning the anilino group to interact with the ATP-binding site of the kinase.

-

Dihydrofolate Reductase (DHFR): Certain quinazoline derivatives function as antimetabolites by inhibiting DHFR, an essential enzyme in the synthesis of nucleic acids and amino acids.[4] This inhibition disrupts cellular proliferation, a mechanism leveraged in cancer chemotherapy with drugs like Trimetrexate.[4]

-

Poly(ADP-ribose) Polymerase (PARP): More recent studies have identified quinazolinone derivatives as potent inhibitors of PARP enzymes, which are critical for DNA repair.[3][4] PARP inhibitors have emerged as a significant class of anticancer agents.

-

Other Enzymatic Targets: The inhibitory activity of quinazolinones extends to a variety of other enzymes, including tyrosinase, carbonic anhydrases, phosphodiesterases, and xanthine oxidase, highlighting the scaffold's broad therapeutic potential.[5][6][7]

1.2. Other Reported Biological Activities

Beyond direct enzyme inhibition, the quinazoline family has demonstrated a spectrum of other pharmacological effects, including:

-

Antimicrobial and Antifungal Activity: Various derivatives have shown efficacy against bacterial and fungal strains.[1][6][8]

-

Anti-inflammatory and Analgesic Effects: Some 2,3-disubstituted quinazolin-4(3H)-ones are noted for their anti-inflammatory and pain-relieving properties.[8]

-

Central Nervous System (CNS) Activity: The lipophilicity of the quinazolinone core allows certain derivatives to cross the blood-brain barrier, making them suitable for targeting CNS disorders.[2]

The presence of the carboxylic acid group at the 6-position of this compound is particularly noteworthy. This functional group can act as a key hydrogen bond donor or acceptor, or form salt bridges, potentially anchoring the molecule within the active site of a target protein, such as the interaction observed between the carboxylate of brequinar and Arginine 136 in Dihydroorotate Dehydrogenase (DHODH).[9]

Part 2: Postulated Mechanisms and a Validating Workflow for this compound

Given the evidence from related compounds, we can hypothesize that this compound likely acts as an enzyme inhibitor. The specific target is unknown, but candidates include kinases, metabolic enzymes like DHODH or DHFR, or carbonic anhydrases, where the carboxylic acid moiety could play a crucial role in binding.

The following section provides a comprehensive, multi-stage experimental workflow to systematically determine the mechanism of action.

2.1. Stage 1: Initial Target Identification and Phenotypic Screening

The first step is to ascertain the compound's biological effect at a cellular level and gain initial insights into potential targets.

Workflow: Target Identification

Caption: Initial screening workflow for target identification.

Experimental Protocol: Phenotypic Screening using a Cancer Cell Line Panel

-

Objective: To determine the compound's anti-proliferative activity across a diverse range of human cancer cell lines and identify patterns of sensitivity that may correlate with specific genetic or molecular features.

-

Materials:

-

This compound, dissolved in a suitable solvent (e.g., DMSO).

-

A panel of 60 human cancer cell lines (e.g., the NCI-60 panel).

-

Appropriate cell culture media and supplements.

-

Sulforhodamine B (SRB) or similar colorimetric reagent for cell density determination.

-

96-well microtiter plates.

-

-

Methodology:

-

Plate cells from each of the 60 cell lines into 96-well plates at their optimal seeding densities and allow them to attach overnight.

-

Prepare a series of dilutions of the test compound (e.g., from 10 nM to 100 µM).

-

Treat the cells with the compound dilutions and a vehicle control. Incubate for a standard period (e.g., 48 hours).

-

Following incubation, fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with SRB solution.

-

Wash away unbound dye and solubilize the bound dye with a Tris base solution.

-

Read the absorbance at a suitable wavelength (e.g., 515 nm) to quantify cell density.

-

-

Data Analysis & Causality:

-

Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

-

The resulting GI50 profile can be compared to databases of known anticancer agents. A correlation with the profile of a known EGFR inhibitor, for instance, would strongly suggest a similar mechanism of action. This self-validating system links a cellular phenotype directly to a vast library of established mechanistic data.

-

2.2. Stage 2: In Vitro Enzymatic and Biophysical Validation

Once a putative target (e.g., a specific kinase or metabolic enzyme) is identified, the next step is to validate this interaction directly.

Workflow: Target Validation

Caption: Workflow for in vitro validation of a putative target.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Objective: To directly measure the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the compound-protein interaction.

-

Principle: ITC measures the heat released or absorbed during a biomolecular binding event. This provides an unambiguous confirmation of a direct interaction without the need for labels or reporters.

-

Methodology:

-

Prepare a solution of the purified target protein in the sample cell of the ITC instrument.

-

Prepare a solution of this compound in a matching buffer in the injection syringe.

-

Perform a series of small, sequential injections of the compound into the protein solution.

-

Measure the heat change after each injection.

-

-

Data Analysis & Trustworthiness:

-

The resulting thermogram is integrated to yield the heat change per injection.

-

This data is fitted to a binding model to calculate KD, n, and ΔH.

-

ITC is a gold-standard biophysical technique. A confirmed binding event with a biologically relevant affinity provides unequivocal, trustworthy evidence of a direct physical interaction between the compound and the target protein.

-

| Parameter | Description | Significance |

| KD (Dissociation Constant) | Concentration of ligand at which 50% of the protein is bound. | Measures binding affinity (lower KD = higher affinity). |

| n (Stoichiometry) | Molar ratio of ligand to protein at saturation. | Indicates the number of binding sites. |

| ΔH (Enthalpy Change) | Heat released or absorbed upon binding. | Indicates the contribution of hydrogen bonds and van der Waals forces. |

| ΔS (Entropy Change) | Change in disorder upon binding. | Indicates the contribution of hydrophobic interactions. |

2.3. Stage 3: Elucidating the Downstream Cellular Mechanism

Confirming a direct target is crucial, but understanding the compound's effect on the downstream signaling pathway within a cellular context is the final piece of the puzzle.

Workflow: Cellular Mechanism of Action

Sources

- 1. Buy 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid | 1194374-07-6 [smolecule.com]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 4. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this guide leverages predictive data and comparative analysis of structurally related quinazolinone derivatives to offer a detailed interpretation of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing foundational knowledge for the structural elucidation and characterization of this important chemical entity.

Introduction

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, have established them as privileged scaffolds in medicinal chemistry. This compound, in particular, combines the quinazolinone core with a carboxylic acid moiety, suggesting potential applications as a versatile intermediate in the synthesis of novel therapeutic agents. An in-depth understanding of its spectroscopic characteristics is fundamental for its unambiguous identification, purity assessment, and the rational design of new derivatives.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₃ | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)C(=O)NC=N2 | [1] |

| InChI Key | WARFZQDQEUGANF-UHFFFAOYSA-N | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, would exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the quinazolinone ring, and the carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad singlet that can exchange with D₂O. |

| N-H (Quinazolinone) | ~12.5 | Broad Singlet | 1H | The N-H proton of the lactam ring in quinazolinones is also deshielded and appears as a broad singlet. |

| H-5 | ~8.5 | Doublet | 1H | This proton is ortho to the electron-withdrawing carbonyl group and the carboxylic acid, leading to a significant downfield shift. |

| H-2 | ~8.2 | Singlet | 1H | The proton at the 2-position of the quinazolinone ring typically appears as a sharp singlet. |

| H-7 | ~8.1 | Doublet of Doublets | 1H | This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets. |

| H-8 | ~7.8 | Doublet | 1H | This proton is part of the benzene ring and its chemical shift is influenced by the adjacent substituents. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (Carboxylic Acid) | ~167 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| Carbonyl (Quinazolinone) | ~162 | The lactam carbonyl carbon also appears at a low field. |

| C-8a | ~148 | A quaternary carbon at the fusion of the two rings. |

| C-2 | ~145 | The carbon at the 2-position is adjacent to two nitrogen atoms. |

| C-4a | ~136 | A quaternary carbon in the benzene ring. |

| C-7 | ~135 | Aromatic methine carbon. |

| C-6 | ~128 | The carbon bearing the carboxylic acid group. |

| C-5 | ~127 | Aromatic methine carbon. |

| C-8 | ~122 | Aromatic methine carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the quinazolinone moieties.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to intermolecular hydrogen bonding.[2][3][4] |

| ~3200-3000 | N-H stretch | Amide (Lactam) | Characteristic of the N-H bond in the quinazolinone ring. |

| ~1710-1680 | C=O stretch | Carboxylic Acid | The carbonyl stretching of the carboxylic acid group.[4] |

| ~1680-1650 | C=O stretch | Amide (Lactam) | The carbonyl stretching of the quinazolinone ring. |

| ~1620, ~1580, ~1480 | C=C stretch | Aromatic Ring | Characteristic absorptions for the benzene and pyrimidine rings. |

| ~1320-1210 | C-O stretch | Carboxylic Acid | Stretching vibration of the carbon-oxygen single bond.[3][4] |

| ~950-910 (broad) | O-H bend | Carboxylic Acid | Out-of-plane bending of the hydroxyl group.[3][4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum

The predicted mass spectrum for this compound (C₉H₆N₂O₃) shows a monoisotopic mass of 190.03784 Da.[1]

Table 4: Predicted m/z Peaks for Common Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 191.04512 |

| [M+Na]⁺ | 213.02706 |

| [M-H]⁻ | 189.03056 |

| [M]⁺ | 190.03729 |

Source: PubChem CID: 135703881[1]

Fragmentation Pathway

The fragmentation of this compound under electron ionization would likely proceed through characteristic losses of small neutral molecules.

Sources

Whitepaper: Unlocking the Therapeutic Potential of the 4-Oxoquinazoline Core: A Guide to Target Identification and Validation for 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid

Executive Summary

The 4-oxoquinazoline (also known as 4(3H)-quinazolinone) scaffold is a cornerstone "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a vast spectrum of biological activities.[1] While 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is a specific entity within this class, its therapeutic potential can be inferred from the extensive research conducted on its structural analogs. These derivatives have demonstrated significant efficacy as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2] This guide synthesizes the current understanding of the 4-oxoquinazoline core to identify high-probability therapeutic targets for this compound family. We will focus on three clinically validated and frequently implicated targets: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, Poly(ADP-ribose) Polymerase (PARP), and Tubulin Polymerization. This document provides the scientific rationale for each target and details the experimental workflows required to validate the compound's mechanism of action, offering a strategic roadmap for its preclinical development.

Introduction: The 4-Oxoquinazoline Scaffold as a Versatile Pharmacophore

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a structural motif present in over 200 naturally occurring alkaloids and a multitude of synthetic compounds.[2][3] The 4-oxoquinazoline subclass, in particular, has garnered immense interest due to its structural rigidity and capacity for diverse substitutions at the C-2, C-3, and aromatic ring positions, allowing for fine-tuning of its pharmacological properties. This versatility has led to the development of several clinically approved drugs, validating the therapeutic relevance of this scaffold.[4] The broad bioactivity of this class suggests that compounds like this compound are prime candidates for screening against key cellular targets involved in major disease pathways, most notably cancer.

High-Priority Therapeutic Targets for 4-Oxoquinazoline Derivatives

Based on extensive literature evidence, the 4-oxoquinazoline core is a potent modulator of enzymes and structural proteins crucial for cancer cell proliferation and survival.[5][6] We have identified three primary targets for which this scaffold has shown significant inhibitory activity.

Target I: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Scientific Rationale: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like MAPK/ERK and PI3K/Akt, promoting cell proliferation, survival, and differentiation. Overexpression or activating mutations of EGFR are hallmarks of various cancers, including non-small-cell lung cancer and breast cancer. The 4-anilinoquinazoline structure is a classic pharmacophore for EGFR tyrosine kinase inhibitors (TKIs), with approved drugs like Gefitinib and Erlotinib serving as prime examples.[6][7] These compounds act as ATP-competitive inhibitors, blocking the autophosphorylation of the kinase domain and thereby shutting down the signaling cascade.[7] It is highly probable that derivatives of this compound could be designed to exhibit similar inhibitory activity.

Signaling Pathway Diagram:

Caption: EGFR signaling pathway and point of inhibition.

Target II: Poly(ADP-ribose) Polymerase (PARP)

Scientific Rationale: PARP, particularly PARP-1, is a critical enzyme in the DNA damage response pathway, primarily involved in the repair of single-strand breaks (SSBs).[3][5] In cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of SSBs. These unresolved breaks are converted to lethal double-strand breaks during replication, resulting in cell death through a mechanism known as synthetic lethality.[8] Several quinazolinone-based compounds have been developed as potent PARP inhibitors, demonstrating the scaffold's suitability for targeting the enzyme's nicotinamide binding domain.[5][6]

Target III: Tubulin Polymerization

Scientific Rationale: Microtubules are dynamic cytoskeletal polymers essential for forming the mitotic spindle during cell division.[7] Disruption of microtubule dynamics is a clinically validated anticancer strategy that leads to mitotic arrest and apoptosis.[6] Compounds can either stabilize (like taxanes) or destabilize (like vinca alkaloids) microtubules. A number of quinazolinone derivatives have been identified as microtubule-destabilizing agents that inhibit tubulin polymerization, often by binding to the colchicine site.[6][9] This action causes the cell cycle to arrest, typically in the G2/M phase, and subsequently induces apoptosis.[9]

Experimental Validation Workflows

To validate the therapeutic potential and mechanism of action of this compound (referred to as "Test Compound"), a hierarchical screening approach is recommended. This involves progressing from broad cellular viability assays to specific enzymatic and mechanistic studies.

Caption: Hierarchical workflow for target validation.

Tier 1: General Cytotoxicity Screening

Objective: To determine if the Test Compound exhibits cytotoxic activity against a panel of relevant human cancer cell lines.

Protocol: MTT Cell Viability Assay [4][9][10][11]

-

Cell Plating: Seed cancer cells (e.g., A549 for lung, MDA-MB-231 for breast, HeLa for cervical) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the Test Compound in culture medium. Replace the old medium with 100 µL of medium containing the Test Compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[11]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the Test Compound to determine the half-maximal inhibitory concentration (IC₅₀).

Tier 2: Specific Enzymatic and Polymerization Assays

If the Test Compound shows significant cytotoxicity (low µM IC₅₀), proceed to target-specific in vitro assays.

Protocol: In Vitro EGFR Tyrosine Kinase Assay (Luminescence-Based) [1][12]

-

Reagent Preparation: Prepare kinase reaction buffer, recombinant human EGFR enzyme, a suitable poly(Glu, Tyr) substrate, and ATP.

-

Assay Setup: In a 96-well plate, add the Test Compound at various concentrations. Add the EGFR enzyme and substrate.

-

Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

-

Detection: Add a luminescence-based ADP detection reagent (e.g., ADP-Glo™). This reagent depletes the remaining ATP and converts the ADP produced by the kinase reaction into a luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: A lower luminescent signal indicates less ADP produced, meaning greater inhibition of EGFR. Calculate the IC₅₀ value for kinase inhibition.

Protocol: In Vitro PARP-1 Activity Assay (Fluorometric) [3][13]

-

Reagent Preparation: Prepare PARP assay buffer, recombinant human PARP-1 enzyme, activated DNA (to stimulate the enzyme), and a β-NAD+ solution.

-

Assay Setup: In a 96-well plate, add the Test Compound at various concentrations. Add the PARP-1 enzyme and activated DNA mixture. Incubate for 15 minutes.

-

Reaction Initiation: Add the β-NAD+ solution to start the reaction. Incubate at room temperature for 60 minutes. The active PARP-1 consumes NAD+ and generates nicotinamide.

-

Detection: Add a developer reagent containing nicotinamidase, which generates a fluorescent product from the nicotinamide.[13]

-

Data Acquisition: Measure fluorescence (e.g., Excitation/Emission ~360/450 nm).

-

Analysis: A lower fluorescent signal indicates less nicotinamide produced, meaning greater PARP-1 inhibition. Calculate the IC₅₀ value.

Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based) [6][7][14]

-

Reagent Preparation: Reconstitute purified bovine tubulin (>99% pure) on ice in a GTP-containing general tubulin buffer.[14]

-

Assay Setup: Pre-warm a 96-well plate to 37°C. Add the Test Compound at various concentrations to the wells. Include a positive control (e.g., Nocodazole) and a vehicle control (DMSO).

-

Reaction Initiation: Initiate polymerization by adding the ice-cold tubulin solution to the pre-warmed wells.

-

Data Acquisition: Immediately place the plate in a spectrophotometer capable of kinetic reads at 340 nm, maintained at 37°C. Record the absorbance every 60 seconds for 60 minutes.[14]

-

Analysis: Plot absorbance vs. time. Inhibition of polymerization is observed as a decrease in the rate and maximum absorbance (Vₘₐₓ) of the polymerization curve. Calculate the IC₅₀ based on the inhibition of Vₘₐₓ.

Tier 3: Cellular Mechanism of Action Studies

If a direct target is identified in Tier 2, confirm its engagement and downstream effects within the cellular environment.

Protocol: Western Blot for EGFR Phosphorylation [15][16][17]

Objective: To confirm that the Test Compound inhibits EGFR activation in cells.

-

Cell Treatment: Plate EGFR-overexpressing cells (e.g., A431). After attachment, serum-starve the cells for 12-24 hours. Pre-treat with the Test Compound (at 1x, 5x, and 10x its MTT IC₅₀) for 2 hours.

-

Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with a primary antibody against phosphorylated EGFR (p-EGFR).

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an ECL chemiluminescent substrate.

-

-

Reprobing: Strip the membrane and reprobe with an antibody for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Analysis: Quantify band intensities using densitometry. A dose-dependent decrease in the p-EGFR/Total EGFR ratio confirms target engagement.

Protocol: Cell Cycle Analysis by Flow Cytometry [5][18]

Objective: To determine if the Test Compound induces cell cycle arrest, consistent with tubulin inhibition.

-

Cell Treatment: Plate cells (e.g., HeLa) and treat with the Test Compound (at its IC₅₀ and 2x IC₅₀) for 24 hours.

-

Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Fix overnight at 4°C.[18]

-

Staining: Wash the fixed cells to remove ethanol. Resuspend in a staining buffer containing Propidium Iodide (PI), a DNA intercalating dye, and RNase A (to prevent staining of double-stranded RNA).[18] Incubate in the dark for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal from at least 10,000 single-cell events.

-

Analysis: Generate a DNA content histogram. The fluorescence intensity corresponds to DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support a mechanism involving microtubule disruption.

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Summary of In Vitro Activity

| Assay Type | Cell Line / Enzyme | Parameter | Test Compound Value (µM) | Positive Control Value (µM) |

|---|---|---|---|---|

| Cell Viability | A549 | IC₅₀ | [Experimental Value] | Doxorubicin: [Value] |

| Cell Viability | MDA-MB-231 | IC₅₀ | [Experimental Value] | Doxorubicin: [Value] |

| Kinase Assay | EGFR | IC₅₀ | [Experimental Value] | Gefitinib: [Value] |

| Enzyme Assay | PARP-1 | IC₅₀ | [Experimental Value] | Olaparib: [Value] |

| Polymerization | Tubulin | IC₅₀ | [Experimental Value] | Nocodazole: [Value] |

Future Directions and Therapeutic Outlook

The successful identification and validation of a primary therapeutic target for this compound using this workflow would provide a strong foundation for a lead optimization program. Subsequent steps would involve structure-activity relationship (SAR) studies to improve potency and selectivity, ADME/Tox profiling to assess drug-like properties, and ultimately, in vivo efficacy studies in relevant animal models. The versatility of the 4-oxoquinazoline scaffold suggests a high probability of success in developing novel and effective therapeutic agents.

References

-

4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. National Center for Biotechnology Information. [Link]

-

A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. National Center for Biotechnology Information. [Link]

-

Synthesis and anticancer activity of new quinazoline derivatives. PubMed. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

-

4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. ResearchGate. [Link]

-

Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information. [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Taylor & Francis Online. [Link]

-

Mechanism for quinazolin-4(3H)-one formation. ResearchGate. [Link]

-

Plausible mechanism for the synthesis of quinazolin-4(3H)-ones 104. ResearchGate. [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

-

Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. National Center for Biotechnology Information. [Link]

-

Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. National Center for Biotechnology Information. [Link]

-

Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

-

Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors. PubMed. [Link]

-

Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.. [Link]

-

Quinazoline Derivatives as Targeted Chemotherapeutic Agents. National Center for Biotechnology Information. [Link]

-

Analyzing expression and phosphorylation of the EGF receptor in HNSCC. National Center for Biotechnology Information. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 17. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cancer.wisc.edu [cancer.wisc.edu]

In silico modeling and docking studies of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid

An In-Depth Technical Guide: In Silico Modeling and Docking Studies of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous approved therapeutic agents, particularly in oncology.[1][2][3][4] This guide provides a comprehensive, technically-grounded walkthrough of the in silico evaluation of a specific, promising derivative: this compound. We will move beyond a simple recitation of steps to explore the strategic rationale behind target selection, the nuances of computational workflow, and the critical interpretation of data. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico tools to accelerate the discovery of novel therapeutics by predicting molecular interactions and pharmacokinetic profiles before committing to costly and time-consuming synthesis and in vitro testing.[5][6]

The Strategic Imperative for In Silico First-Pass Analysis

In the landscape of contemporary drug discovery, the "fail early, fail cheap" paradigm is paramount. Computational, or in silico, methods have become indispensable for achieving this, offering a rapid and cost-effective means to triage and prioritize vast numbers of potential drug candidates.[5][7] By simulating how a molecule will behave within a biological system, we can forecast its potential efficacy, safety, and drug-like properties.

The subject of this guide, this compound, belongs to a class of compounds known as "privileged scaffolds." The quinazoline core has demonstrated a remarkable propensity for binding to the ATP pocket of various protein kinases, leading to the development of highly successful inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9][10][11] Furthermore, modifications of this scaffold have yielded potent inhibitors for other critical cancer-related targets, including Histone Deacetylases (HDACs) and Poly(ADP-ribose) polymerase (PARP).[2][12][13] Our objective is to apply a rigorous in silico gauntlet to this specific molecule to predict its most likely biological targets and assess its viability as a drug candidate.

Caption: High-level overview of the in silico drug discovery workflow.

Target Selection Rationale: Where Quinazolines Thrive

The success of an in silico study hinges on the logical selection of biological targets. Given the extensive history of the quinazoline scaffold, we can make highly educated hypotheses. The core structure is a known hinge-binding moiety for kinases, while modifications can introduce interactions with other enzyme classes.[14] For this guide, we will focus on three high-impact, validated cancer targets that represent distinct enzyme families.

| Target Protein | PDB ID | Target Class | Rationale for Selection |

| EGFR (T790M Mutant) | 2JIT | Tyrosine Kinase | The quinazoline core is the basis for first and second-generation EGFR inhibitors like Gefitinib and Erlotinib.[4][8][9] Targeting the T790M resistance mutation is a clinically relevant challenge.[15] |

| VEGFR-2 | 4ASD | Tyrosine Kinase | VEGFR-2 is a primary mediator of angiogenesis, a critical process for tumor growth.[10][11] Several approved quinazoline-based drugs, such as Vandetanib, are dual EGFR/VEGFR-2 inhibitors.[10][11] |

| HDAC6 | 5EDU | Histone Deacetylase | Selective inhibition of HDAC6 is a promising therapeutic strategy with fewer side effects than pan-HDAC inhibitors.[13] Quinazoline-based hydroxamic acids have shown potent and selective HDAC6 inhibition.[13][16] |

The Computational Gauntlet: A Validating Methodological Workflow

This section details the step-by-step protocols for preparing the molecule and protein targets, performing the docking simulation, and predicting the pharmacokinetic profile. Each step is designed to ensure reproducibility and scientific validity.

Ligand and Receptor Preparation: Ensuring a Clean Simulation Environment

The principle of "garbage in, garbage out" is acutely true in molecular modeling. The initial preparation of both the ligand (our molecule) and the receptor (the target protein) is the most critical phase for ensuring a meaningful result.

Sources

- 1. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. drugpatentwatch.com [drugpatentwatch.com]

- 6. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies [pubmed.ncbi.nlm.nih.gov]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. japsonline.com [japsonline.com]

- 16. Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring - RSC Advances (RSC Publishing) [pubs.rsc.org]

Introduction: The Quinazolinone Scaffold as a Privileged Structure

An In-Depth Technical Guide to the Quinazolinone Core in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to a variety of biological targets with high affinity. The quinazolinone core, a fused heterocyclic system comprising a benzene ring and a pyrimidine ring, is a quintessential example of such a scaffold.[1][2] Its chemical formula is C8H6N2O, and it exists in two primary isomeric forms: 2-quinazolinone and 4-quinazolinone, with the 4-isomer being the more common and extensively studied in drug discovery.[3][4]

The stability of the quinazolinone nucleus, combined with the synthetic accessibility of its derivatives, has made it a cornerstone for the development of novel therapeutic agents.[2] The versatility of this scaffold allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. This guide provides a comprehensive review of the quinazolinone core, detailing its synthesis, exploring its vast pharmacological potential, elucidating structure-activity relationships, and examining its mechanisms of action.

The Core Structure

The fundamental structure of quinazolinone and its common isomer are depicted below. The numbering system is critical for discussing substitutions and their impact on biological activity.

Caption: General workflow for the synthesis of 4(3H)-quinazolinones.

Experimental Protocol: Synthesis of Fused Quinazolinones

This protocol is adapted from a standard procedure for synthesizing fused quinazolinone derivatives. [5]The causality behind each step is critical: the initial acylation activates the anthranilic acid, the acetic anhydride acts as a dehydrating agent to force the first ring closure, and the final amine addition facilitates the rearrangement into the more stable quinazolinone ring system.

Step 1: Synthesis of N-Acyl Anthranilic Acid

-

Dissolve anthranilic acid in a suitable solvent (e.g., dioxane or pyridine).

-

Cool the mixture in an ice bath to control the exothermic reaction.

-

Add chloroacetyl chloride dropwise with constant stirring. The dropwise addition prevents overheating and side reactions.

-

Allow the reaction to stir for 2-3 hours at room temperature to ensure complete acylation.

-

Remove the solvent under reduced pressure. The resulting residue is the N-acyl intermediate and is often used directly in the next step without further purification to maximize yield. [5] Step 2: Formation of the Benzoxazinone Intermediate

-

Add acetic anhydride to the N-acyl anthranilic acid residue from Step 1.

-

Reflux the mixture for approximately 1-2 hours. The heat provides the activation energy for the dehydration and cyclization to form the benzoxazinone ring.

-

Cool the reaction mixture and pour it into ice-cold water to precipitate the product and quench any remaining acetic anhydride.

-

Filter the solid product, wash with cold water, and dry.

Step 3: Formation of the Quinazolinone Derivative

-

Dissolve the benzoxazinone intermediate in a suitable alcohol, such as ethanol.

-

Add an excess of the desired amine (e.g., hydrazine hydrate or a primary amine). The excess amine drives the reaction to completion.

-

Reflux the mixture for 2-4 hours. During this step, the amine attacks the carbonyl of the benzoxazinone, leading to ring opening and subsequent recyclization to form the quinazolinone.

-

Cool the reaction mixture. The product often crystallizes out upon cooling.

-

Purify the final product by recrystallization or column chromatography on silica gel to achieve high purity. [5]

Modern Synthetic Methods

In recent years, more efficient and environmentally friendly methods have been developed. These include:

-

Metal-Catalyzed Reactions: Copper, palladium, and ruthenium catalysts are used for tandem reactions that can form the quinazolinone core in a one-pot synthesis, often with high yields and tolerance for a wide range of functional groups. [6][7][8]* Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for quinazolinone synthesis. [9]* Visible Light-Induced Synthesis: Catalyst-free, one-pot, three-component reactions using visible light offer a green and efficient route to quinazoline derivatives. [10]

PART 2: Biological Activities and Therapeutic Applications